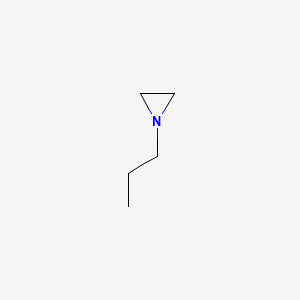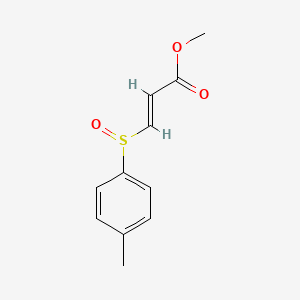![molecular formula C16H17N3OS2 B14169198 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one CAS No. 674295-53-5](/img/structure/B14169198.png)
5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one is a complex organic compound with a unique structure that incorporates multiple heteroatoms, including sulfur and nitrogen
Preparation Methods
The synthesis of 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might start with the condensation of an isopropyl-substituted amine with a thioxo-containing compound, followed by cyclization and further functional group modifications. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways
Mechanism of Action
The mechanism of action of 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one include other heterocyclic compounds with sulfur and nitrogen atoms. These compounds often share similar reactivity and potential applications but differ in their specific structures and properties. Examples include:
- 5-Isopropyl-2-thioxo-4-imidazolidinone
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters .
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and potential for diverse applications.
Properties
CAS No. |
674295-53-5 |
|---|---|
Molecular Formula |
C16H17N3OS2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
8-propan-2-yl-15-sulfanylidene-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one |
InChI |
InChI=1S/C16H17N3OS2/c1-7(2)11-9-6-4-3-5-8(9)10-12-13(22-15(10)17-11)14(20)19-16(21)18-12/h7H,3-6H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
LPSZYSLEMTUXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=O)NC(=S)N4 |
solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


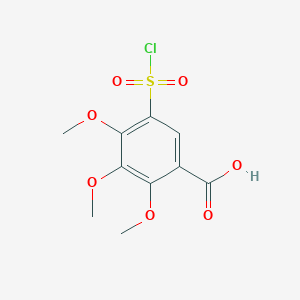
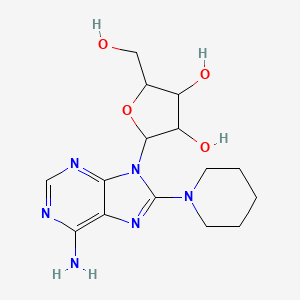
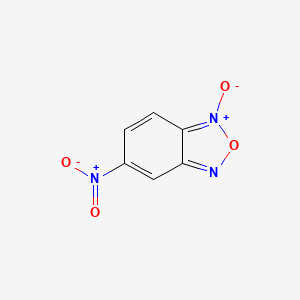
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)
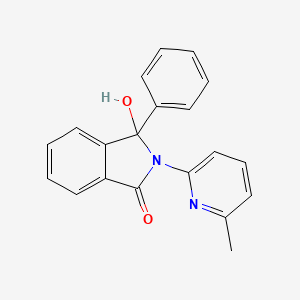


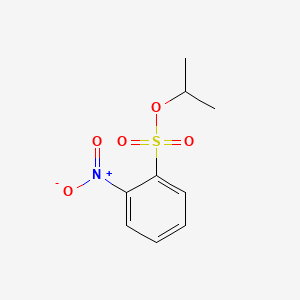


![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)
